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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for creating a cellular model of Gaucher Disease (GD) by
introducing pathogenic point mutations into the GBA1 gene using Cytosine Base Editor (CBE)
technology. This document outlines the experimental design, detailed protocols for
implementation in induced pluripotent stem cells (iPSCs), and methods for model validation.

Introduction

Gaucher disease is an autosomal recessive lysosomal storage disorder caused by mutations in
the GBAL gene, leading to a deficiency of the enzyme (-glucocerebrosidase (GCase).[1][2]
This enzymatic defect results in the accumulation of its substrates, primarily glucosylceramide
(GluCer) and glucosylsphingosine (GluSph), within the lysosomes of macrophages and other
cells.[2][3][4] The clinical manifestations are heterogeneous, ranging from non-neuronopathic
(Type 1) to acute or chronic neuronopathic forms (Type 2 and 3), involving visceral,
hematological, skeletal, and neurological systems.[5] Furthermore, GBA1 mutations are a
significant genetic risk factor for Parkinson's disease.[2][3]

Developing physiologically relevant in vitro models is crucial for dissecting disease
mechanisms and for high-throughput screening of potential therapeutics.[2][6] Traditional
models often rely on patient-derived fibroblasts, which may not recapitulate key disease
phenotypes like substrate accumulation.[7][8] The advent of CRISPR-based technologies,
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particularly base editors, offers a powerful tool for precise genome editing without inducing
double-stranded DNA breaks (DSBs).[9][10] Cytosine base editors (CBES) catalyze the
conversion of a C+G base pair to a T*A base pair, enabling the introduction of specific
pathogenic single-nucleotide variants (SNVs) into the GBA1 gene in a controlled, isogenic
background.[11][12]

This application note details the workflow for using CBEs to engineer common C-to-T or G-to-A
mutations in the GBAL gene in human iPSCs, creating a robust and reproducible cellular model
of Gaucher disease.

Experimental Design & Workflow

The overall strategy involves designing a guide RNA (gRNA) to target a specific pathogenic
mutation site within the GBA1 gene, delivering the CBE and gRNA machinery into iPSCs,
isolating and expanding single-cell clones, and subsequently validating the engineered
mutation and disease-relevant phenotypes.

Click to download full resolution via product page

Caption: Experimental workflow for creating a Gaucher disease iPSC model.

Materials and Reagents
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Reagent/Material

Recommended Supplier

Human iPSCs (e.g., WTC-11)

Coriell Institute

mTeSR™ Plus Medium

STEMCELL Technologies

Matrigel hESC-qualified Matrix

Corning

CBE Plasmid (e.g., pPCMV-BE4max)

Addgene (#112093)

gRNA Cloning Vector (e.g., pU6-gRNA)

Addgene

Neon™ Transfection System & Kits

Thermo Fisher Scientific

Puromycin

Sigma-Aldrich

Accutase™ Cell Detachment Solution

STEMCELL Technologies

GCase Activity Assay Kit (Fluorometric)

Abcam (ab179803)

Anti-Glucosylceramidase Antibody

Abcam

Anti-LAMP1 Antibody

Cell Signaling Technology

DNeasy Blood & Tissue Kit

QIAGEN

High-Fidelity DNA Polymerase

New England Biolabs

Sanger Sequencing Service

Various

Detailed Experimental Protocols
Protocol 1: gRNA Design and Cloning

o Target Selection: Identify the target C+G base pair for conversion. For this protocol, we will
model the G202R (c.605G>A) mutation in GBA1 (NM_000157.4). The target cytosine is on
the non-coding strand. The protospacer adjacent motif (PAM) for SpCas9 is NGG.

e gRNA Design: Use a web-based tool (e.g., Benchling, CHOPCHOP) to design a 20-nt gRNA
sequence. The target cytosine should be located within the canonical editing window

(positions 4-8 of the protospacer).

o Target Sequence: 5'-...GGCCTGGAGGGAGCCAAG...-3' (Target C is bolded)
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o gRNA (protospacer): TGGCTCCCTCCAGGCCAC (Note: gRNA is reverse complement to
target strand)

o PAMITGG

o Oligonucleotide Synthesis: Order two complementary DNA oligos for cloning into a U6
promoter-driven gRNA expression vector. Add appropriate overhangs for ligation (e.g., Bbsl).

o Oligo 1 (Forward): CACCGTGGCTCCCTCCAGGCCAC
o Oligo 2 (Reverse): AAACGTGGTCCTGGAGGGAGCCA

e Cloning: a. Anneal the forward and reverse oligos. b. Digest the gRNA vector (e.g., pU6-
gRNA) with Bbsl. c. Ligate the annealed oligo duplex into the digested vector. d. Transform
into competent E. coli, select colonies, and verify the insert by Sanger sequencing.

Protocol 2: iPSC Culture and Electroporation

e IPSC Culture: Culture human iPSCs on Matrigel-coated plates in mTeSR™ Plus medium.
Maintain pluripotency and ensure a normal karyotype.

o Preparation for Electroporation: a. The day before transfection, passage iPSCs to achieve
~70-80% confluency on the day of electroporation. b. Prepare a co-transfection mix
containing the CBE plasmid (e.g., BE4Amax) and the validated gRNA plasmid in a 3:1 molar
ratio. A total of 1-2 pg of DNA per 1x1076 cells is recommended. Include a plasmid with a
selection marker (e.g., puromycin resistance) if not present on the CBE vector.

o Electroporation (Neon™ System): a. Dissociate iPSCs into a single-cell suspension using
Accutase. b. Wash cells with DPBS and resuspend in Resuspension Buffer R at a
concentration of 1x1077 cells/mL. c. Add the plasmid DNA mix to 1x1076 cells in a 100 pL
Neon tip. d. Electroporate using manufacturer-recommended parameters for iPSCs (e.qg.,
1100V, 20 ms, 2 pulses). e. Immediately transfer the electroporated cells to a pre-warmed,
Matrigel-coated 6-well plate containing mTeSR™ Plus supplemented with a ROCK inhibitor
(e.g., Y-27632).

» Antibiotic Selection: 48 hours post-electroporation, begin selection with puromycin (0.5-1.0
pug/mL). Continue selection for 2-3 days until non-transfected control cells are eliminated.
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Protocol 3: Single-Cell Cloning and Genotyping

o Single-Cell Seeding: After selection, dissociate the surviving cells into a single-cell
suspension and plate at a very low density (e.g., 200-500 cells per 10-cm dish) to allow for
the growth of individual colonies.

o Colony Picking and Expansion: After 7-10 days, manually pick well-isolated colonies and
transfer each to a separate well of a 96-well plate for expansion.

o Genomic DNA Extraction: Once clones are sufficiently expanded, harvest a portion of the
cells and extract genomic DNA using a commercial kit (e.g., DNeasy Kit).

e PCR and Sanger Sequencing: a. Amplify the target region of the GBAL gene using high-
fidelity PCR. b. Purify the PCR product and send for Sanger sequencing. c. Analyze
sequencing chromatograms to identify clones with the desired heterozygous or homozygous
€.605G>A mutation.

Protocol 4: Phenotypic Validation of Gaucher Model
4.4.1 GCase Enzyme Activity Assay

 Differentiate homozygous mutant iPSCs and isogenic wild-type (WT) controls into a relevant
cell type, such as macrophages or neurons.[7][8]

» Prepare cell lysates from differentiated cultures.

e Measure GCase activity using a fluorometric assay kit based on the cleavage of a non-
fluorescent substrate (e.g., 4-Methylumbelliferyl 3-D-glucopyranoside) to a fluorescent
product.

» Normalize activity to total protein concentration. Expect a significant reduction in GCase
activity in mutant cells compared to WT controls.[2][13]

4.4.2 Western Blot for GCase Expression

e Run cell lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

e Probe with a primary antibody against GCase, followed by an HRP-conjugated secondary
antibody.
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 Visualize bands using a chemiluminescence substrate. Mutant clones may show reduced
levels of mature GCase protein.[2][13]

4.4.3 Substrate Accumulation Analysis

¢ Measure the accumulation of glucosylceramide (GluCer) and glucosylsphingosine (LysoGL1)
using liquid chromatography-mass spectrometry (LC-MS).

o Expect a significant increase in these substrates in mutant cells, a key hallmark of Gaucher
disease.[2][13]

Expected Results & Data Presentation

The following tables summarize expected quantitative outcomes based on published literature.
Actual results may vary depending on the specific CBE, gRNA efficiency, and cell line
characteristics.

Table 1: Expected CBE Editing Efficiency

Parameter Expected Outcome References
On-Target C-to-T

. 20% - 80% [14][15]
Conversion
Indel Formation <5% [16]
Biallelic (Homozygous) Editing 5% - 30% of edited clones [11][17]

| Cas9-Independent Off-Target Edits | Low to negligible with newer CBE variants |[18] |

Table 2: Expected Phenotypic Validation Data
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Wild-Type (WT) Homozygous GD
Assay References
Control Model
GCase Enzyme )
. 100% (Normalized) < 15% of WT [2][5]
Activity
Mature GCase Protein ] o
100% (Normalized) Significantly Reduced [13][19]
Level
Glucosylceramide ) ]
Baseline 2 to 5-fold increase [20]

(GluCer)

| Glucosylsphingosine (LysoGL1) | Undetectable / Baseline | Massive Accumulation |[2][13] |

Pathophysiological Signaling in Gaucher Disease

Mutations in GBAL lead to GCase deficiency, causing substrate accumulation within the
lysosome. This primary defect triggers a cascade of downstream pathological events, including
lysosomal dysfunction, impaired autophagy, and neuroinflammation, which are critical to the
disease's progression.[1][3][21]
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Cellular Events in Gaucher Disease
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Caption: Key signaling pathways disrupted in Gaucher disease.

This engineered iPSC-based model provides a powerful, isogenic platform to investigate these
complex pathways and serves as an invaluable tool for the development and validation of novel
therapeutic strategies for Gaucher disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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gaucher-disease-model-with-cbe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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